Cinnamoyl tryptamine

Vue d'ensemble

Description

Cinnamoyl tryptamine is a compound that belongs to the class of cinnamic acid derivatives. It is formed by the conjugation of cinnamic acid and tryptamine, both of which are naturally occurring compounds. Cinnamic acid is derived from cinnamon bark, while tryptamine is a monoamine alkaloid found in various plants and fungi. This compound has gained attention due to its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cinnamoyl tryptamine can be synthesized through various methods. One common approach involves the reaction of cinnamic acid with tryptamine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding this compound as the product .

Another method involves the use of engineered Escherichia coli strains. By introducing specific genes such as tryptophan decarboxylase (TDC) and phenylalanine ammonia lyase (PAL) into E. coli, the bacteria can be engineered to produce this compound from glucose. This method allows for the biosynthesis of this compound in a more sustainable and scalable manner .

Industrial Production Methods

Industrial production of this compound can be achieved through a flow-based chemo-enzymatic synthesis. This method involves a two-step process where the acyl donors are first synthesized using immobilized palladium acetate (Pd(OAc)2) as a catalyst. The acyl donors are then reacted with tryptamine to produce this compound. This method offers high yields and rapid reaction times, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Synthetic Routes and Mechanisms

Cinnamoyl tryptamine is primarily synthesized via amide bond formation between cinnamic acid derivatives and tryptamine. Key methods include:

Carbodiimide-Mediated Coupling

A common approach uses coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxy benzotriazole (HOBT) in acetonitrile. Tryptamine reacts with activated cinnamic acid (e.g., cinnamoyl chloride or mixed carbonates) under ambient conditions for 48 hours .

Acyl Chloride Intermediate Route

Cinnamic acid is first converted to cinnamoyl chloride using thionyl chloride (SOCl₂) at low temperatures (0–5°C). The chloride intermediate reacts with tryptamine in toluene at elevated temperatures (80–110°C), often with pyridine or sodium bicarbonate to neutralize HCl byproducts .

| Method | Reagents/Conditions | Yield |

|---|---|---|

| EDC/HOBT coupling | Acetonitrile, 25°C, 48h | Not reported |

| Acyl chloride route | Toluene, 110°C, pyridine | 78% |

Substitution Reactions

Cinnamoyl chloride derivatives undergo nucleophilic acyl substitution with amines, alcohols, or thiols. For example:

-

Amidation : Reacting cinnamoyl chloride with tryptamine forms this compound .

-

Esterification : Metronidazole or memantine can replace tryptamine to yield antimicrobial esters/amides .

Comparative Reaction Analysis

| Reaction Type | Reagents | Product | Conditions |

|---|---|---|---|

| Amidation | Cinnamoyl chloride + tryptamine | This compound | 110°C, pyridine |

| Enzymatic amidation | CaL-B, tert-amyl alcohol | This compound derivatives | 80°C, 2–24h |

Mechanistic Insights

-

Nucleophilic Acyl Substitution : Cinnamoyl chloride’s electrophilic carbonyl carbon reacts with tryptamine’s primary amine, releasing HCl .

-

Enzymatic Catalysis : CaL-B stabilizes the transition state, enabling amide bond formation without racemization .

Challenges and Optimizations

Applications De Recherche Scientifique

Chemistry: It serves as a precursor for the synthesis of other bioactive compounds and can be used in the development of new materials.

Biology: It exhibits antioxidant and anti-inflammatory activities, making it useful in studying cellular processes and oxidative stress.

Medicine: Cinnamoyl tryptamine has shown potential as a neuroprotective agent and has been investigated for its role in treating neurodegenerative diseases like Alzheimer’s disease.

Mécanisme D'action

The mechanism of action of cinnamoyl tryptamine involves its interaction with various molecular targets and pathways. It inhibits acetylcholinesterase and butyrylcholinesterase by binding to both the peripheral anionic site (PAS) and the catalytic active site (CAS) of these enzymes. This dual binding mechanism enhances its inhibitory activity and contributes to its neuroprotective effects .

Additionally, this compound exhibits antioxidant activity by donating electrons to neutralize free radicals, thereby preventing oxidative damage to cells. It also modulates the production of proinflammatory cytokines, reducing inflammation and protecting against cellular damage .

Comparaison Avec Des Composés Similaires

Cinnamoyl tryptamine can be compared with other similar compounds, such as:

Cinnamoyl serotonin: Similar to this compound, cinnamoyl serotonin is formed by the conjugation of cinnamic acid with serotonin.

Feruloyl tryptamine: This compound is formed by the conjugation of ferulic acid with tryptamine.

Cinnamic acid derivatives: Other derivatives of cinnamic acid, such as cinnamoyl dopamine and cinnamoyl tyramine, also exhibit various biological activities and can be used in similar applications.

This compound stands out due to its unique combination of cinnamic acid and tryptamine, which imparts distinct biological activities and potential therapeutic applications.

Activité Biologique

Cinnamoyl tryptamine (CinTry) is a compound that has garnered significant interest due to its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by case studies and research findings.

This compound primarily interacts with two key enzymes: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . It binds to both the peripheral anionic site (PAS) and the catalytic site (CAS) of these enzymes, leading to their inhibition. This inhibition results in elevated levels of acetylcholine in the brain, which is crucial for various neural functions.

Biochemical Pathways

- Cholinergic Pathway : CinTry's primary action affects the hydrolysis of acetylcholine, thereby enhancing cholinergic signaling.

- Neuroprotective Effects : Preliminary studies indicate that CinTry may protect neuronal cells from damage, particularly in models of neurodegenerative diseases like Alzheimer’s .

This compound has been shown to exhibit several important biochemical properties:

- Antioxidant Activity : CinTry demonstrates significant antioxidant effects, which can mitigate oxidative stress in cellular environments.

- Anti-inflammatory Effects : It has been noted for its ability to reduce inflammation, making it a candidate for treating inflammatory conditions .

- Inhibition of β-Amyloid Aggregation : CinTry inhibits the aggregation of β-amyloid peptides, which are implicated in Alzheimer’s disease pathology. This property was observed in self-induced peptide aggregation tests.

Case Studies and Experimental Results

-

Neuroprotective Studies :

- In vitro studies using the PC12 cell line have shown that CinTry protects against neurotoxic agents, suggesting its potential role in neuroprotection.

- Antimicrobial Activity :

- Cancer Research :

Applications in Medicine and Industry

This compound's biological activities suggest several applications:

- Neurodegenerative Diseases : Its neuroprotective properties position CinTry as a potential therapeutic agent for conditions such as Alzheimer's disease.

- Cosmetic Industry : Due to its antioxidant and skin-whitening properties, CinTry is being explored as an ingredient in skincare formulations .

- Pharmaceutical Development : The compound serves as a precursor for synthesizing other bioactive compounds and materials used in drug formulation.

Summary Table of Biological Activities

Propriétés

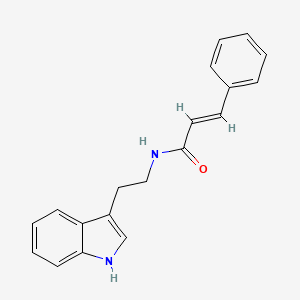

IUPAC Name |

(E)-N-[2-(1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c22-19(11-10-15-6-2-1-3-7-15)20-13-12-16-14-21-18-9-5-4-8-17(16)18/h1-11,14,21H,12-13H2,(H,20,22)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNGDZDGGGVGHU-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194337 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

212707-61-4 | |

| Record name | Cinnamoyl tryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212707614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CINNAMOYL TRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY7RW8O14Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.